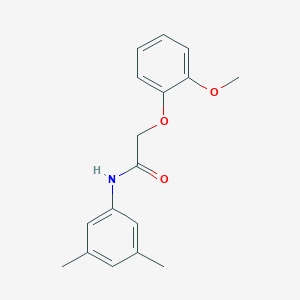
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, also known as EPTA, is a chemical compound that has been extensively studied in the scientific community. EPTA belongs to the class of thiomorpholine-containing compounds and has shown potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting specific enzymes and proteins. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may help in the treatment of Alzheimer's disease. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may help in the treatment of cancer and inflammation.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and epilepsy.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, and its chemical structure is well-characterized. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been shown to exhibit potent biological activity, making it a useful tool for studying various diseases. However, N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has poor solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide. One direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate the safety and efficacy of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide in human clinical trials. In addition, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide may facilitate its use in future research.
合成方法
The synthesis of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form N-(4-ethoxyphenyl)-2-(thiosemicarbazone)acetamide. Finally, the thiosemicarbazone group is oxidized to form N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide. The synthesis of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been reported in several scientific publications, and the compound has been synthesized using various methods.
科学研究应用
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Several scientific studies have demonstrated the efficacy of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide in these diseases, and the compound has shown promising results in pre-clinical studies.
属性
产品名称 |
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
|---|---|
分子式 |
C14H18N2O3S |
分子量 |
294.37 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12-14(18)15-7-8-20-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |
InChI 键 |
UADRULWGTXCBKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)


![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
